2,2-二氟-7-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1,3-苯二氧杂茏-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

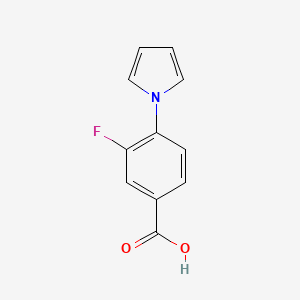

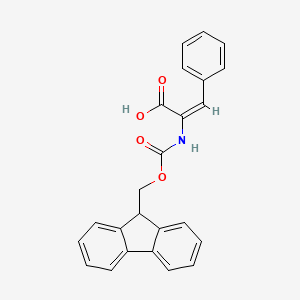

“Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate” is a complex organic compound. It contains a benzodioxole group (a benzene ring fused to a dioxole ring), a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), and a methyl ester group. The presence of these functional groups suggests that this compound might be used in organic synthesis, particularly in cross-coupling reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole ring, the introduction of the boronate ester group, and the formation of the methyl ester. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole ring, the boronate ester group, and the methyl ester group. The presence of the difluoro group on the benzodioxole ring would likely influence the electronic properties of the molecule.Chemical Reactions Analysis

The boronate ester group is often used in Suzuki-Miyaura cross-coupling reactions, which are powerful tools in organic synthesis for forming carbon-carbon bonds. The methyl ester group could potentially be hydrolyzed to form a carboxylic acid, or reduced to form an alcohol.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the boronate ester group might make the compound susceptible to hydrolysis under certain conditions.科学研究应用

合成和结构分析

硼酸酯中间体

该化合物用于苯环硼酸酯中间体的合成。这些中间体通过多步取代反应获得,它们的结构通过 FTIR、NMR 和质谱等光谱方法确认。使用 X 射线衍射分析单晶,深入了解晶体学和构象特征。这些中间体的分子结构已经过优化并使用密度泛函理论 (DFT) 分析,证明与实验数据一致。还研究了分子静电势和前沿分子轨道,揭示了化合物的物理化学性质 (Huang 等人,2021)。

碳-11 标记化合物

在药物化学领域,特别是阿尔茨海默病的成像,碳-11 标记的 CK1 抑制剂已从 2,2-二氟-1,3-苯二氧杂茏的衍生物中合成。这些放射性示踪剂展示出高放射化学产率和纯度,展示了此类衍生物在神经退行性疾病诊断工具开发中的潜力 (Gao 等人,2018)。

先进材料合成

共轭聚合物

该化合物已被纳入共轭聚合物的合成中,用于光电应用。这些聚合物通过钯催化的 Suzuki 偶联方法合成,表现出显着的发光特性,突出了它们在新材料开发中的应用价值,用于电子设备 (Zhu 等人,2007)。

蛋白质检测和定量

已经开发出一种新方法,利用阴离子水溶性共轭聚合物的聚集诱导荧光变化进行蛋白质检测和定量,该聚合物使用该化合物合成。这种方法利用聚合物的独特性质进行灵敏和选择性的蛋白质传感,证明了该化合物在生化分析技术进步中的作用 (Yu 等人,2008)。

安全和危害

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions.

未来方向

The future directions for research on this compound would likely involve further exploration of its reactivity and potential applications in organic synthesis. It might also be of interest to study its physical and chemical properties in more detail.

属性

CAS 编号 |

1150271-58-1 |

|---|---|

产品名称 |

Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate |

分子式 |

C15H17BF2O6 |

分子量 |

342.1 g/mol |

IUPAC 名称 |

methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C15H17BF2O6/c1-13(2)14(3,4)24-16(23-13)9-6-8(12(19)20-5)7-10-11(9)22-15(17,18)21-10/h6-7H,1-5H3 |

InChI 键 |

BHBFUACLZRMTSO-UHFFFAOYSA-N |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)

![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)